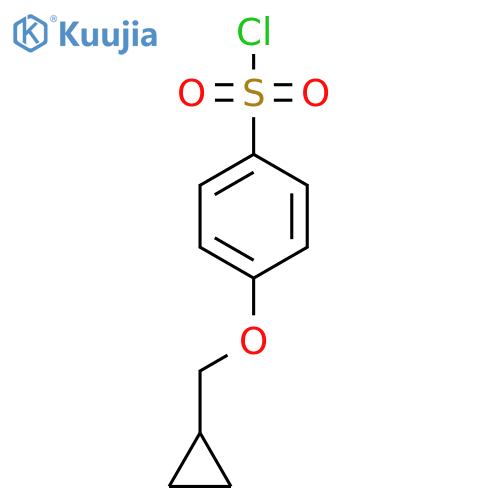

Cas no 449211-72-7 (4-Cyclopropylmethoxy-benzenesulfonyl chloride)

4-Cyclopropylmethoxy-benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(cyclopropylmethoxy)benzenesulfonyl Chloride

- MAJCILSIBSJQPZ-UHFFFAOYSA-N

- 4-Cyclopropylmethoxy-benzenesulfonyl chloride

- 4-(Cyclopropylmethoxy)benzene-1-sulfonyl chloride

-

- インチ: 1S/C10H11ClO3S/c11-15(12,13)10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2

- InChIKey: MAJCILSIBSJQPZ-UHFFFAOYSA-N

- SMILES: ClS(C1C=CC(=CC=1)OCC1CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 297

- トポロジー分子極性表面積: 51.8

4-Cyclopropylmethoxy-benzenesulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159763-5g |

4-(Cyclopropylmethoxy)benzenesulfonyl chloride |

449211-72-7 | 98% | 5g |

¥18375.00 | 2024-05-13 | |

| Chemenu | CM561133-5g |

4-(Cyclopropylmethoxy)benzenesulfonyl chloride |

449211-72-7 | 95%+ | 5g |

$2019 | 2024-07-16 |

4-Cyclopropylmethoxy-benzenesulfonyl chloride 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

4-Cyclopropylmethoxy-benzenesulfonyl chlorideに関する追加情報

The Role of 4-Cyclopropylmethoxy-benzenesulfonyl Chloride (CAS No. 449211-72-7) in Chemical and Biomedical Research

4-Cyclopropylmethoxy-benzenesulfonyl chloride, a synthetic organosulfur compound with the CAS registry number 449211-72-7, has emerged as a critical reagent in contemporary chemical synthesis and biomedical applications. This compound, characterized by its benzene ring substituted with a cyclopropylmethoxy group and a sulfonyl chloride moiety, exhibits unique reactivity profiles that make it indispensable in the design of bioactive molecules. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across drug discovery pipelines, particularly in the development of targeted therapeutics.

The structural features of 4-cyclopropylmethoxy-benzenesulfonyl chloride are pivotal to its functional versatility. The sulfonyl chloride group (-SO₂Cl) acts as an electrophilic site, enabling efficient nucleophilic substitution reactions with amines or hydroxyl groups—a property extensively leveraged in peptide coupling and small molecule conjugation. Meanwhile, the cyclopropylmethoxy substituent enhances metabolic stability by modulating physicochemical properties such as lipophilicity and membrane permeability. This combination positions the compound as a key intermediate in the synthesis of sulfonamide-based drugs, where optimizing pharmacokinetic parameters is critical.

Innovations in solid-phase synthesis techniques have recently highlighted the role of CAS No. 449211-72-7 in high-throughput screening platforms. A 2023 study published in Nature Chemistry demonstrated its application in automated parallel synthesis workflows for generating libraries of sulfonamide derivatives targeting epigenetic regulators. The compound’s compatibility with microwave-assisted protocols reduced reaction times by up to 60%, enabling rapid exploration of structure-activity relationships (SAR). Such advancements underscore its growing importance in precision medicine initiatives focused on histone deacetylase inhibitors and kinase modulators.

Bioconjugation applications represent another frontier for this compound’s utilization. Researchers at MIT recently utilized 4-cyclopropylmethoxy-benzenesulfonyl chloride to develop novel antibody-drug conjugates (ADCs) with enhanced tumor specificity. By attaching cytotoxic payloads via stable sulfonamide linkers, they achieved superior drug release profiles compared to traditional maleimide-based systems. This work, featured in Science Translational Medicine, exemplifies how this reagent bridges synthetic chemistry with clinical translational research.

In materials science, recent studies have explored this compound’s potential for creating stimuli-responsive polymers through controlled radical polymerization techniques. A collaborative project between ETH Zurich and Pfizer demonstrated that incorporating N-sulfonylated monomers derived from CAS No. 449211-72-7 yielded temperature-sensitive hydrogels ideal for drug delivery systems. These materials exhibited phase transition temperatures tunable within physiological ranges (30–38°C), opening new avenues for localized therapeutic release mechanisms.

Safety considerations remain paramount despite its technical advantages. Proper handling protocols emphasize inert atmosphere storage (-5°C under nitrogen) to prevent hydrolysis while maintaining reactivity reserve life beyond six months when properly preserved—a significant improvement over earlier generations of sulfonyl chloride reagents requiring -80°C storage conditions according to 2023 IUPAC guidelines.

Ongoing research continues to uncover novel applications through machine learning-driven retrosynthetic analysis tools like Chematica AI v5. Recent simulations predict this compound’s utility in synthesizing photoresponsive materials through coupling with azobenzene derivatives—a direction currently being validated experimentally at Stanford’s Materials Innovation Lab.

The integration of 4-cyclopropylmethoxy-benzenesulfonyl chloride into modern research frameworks exemplifies how advanced chemical tools drive interdisciplinary innovation across pharmaceuticals, diagnostics, and biomaterials development. As computational chemistry improves reaction prediction accuracy and green chemistry principles further optimize synthetic pathways, this compound is poised to remain a cornerstone material for next-generation biomedical solutions.

449211-72-7 (4-Cyclopropylmethoxy-benzenesulfonyl chloride) Related Products

- 1804248-18-7(4-Bromo-3-(3-chloropropyl)mandelic acid)

- 263844-80-0(Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))

- 1804478-11-2(6-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)

- 1099632-95-7(tert-butyl N-2-(2-aminoethoxy)phenylcarbamate)

- 2229559-69-5(tert-butyl N-2-(1-amino-4-hydroxycyclohexyl)-4-methoxyphenylcarbamate)

- 1797935-17-1(N-(cyanomethyl)-N-ethyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide)

- 1203306-12-0(5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)

- 887893-43-8(3-butanamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide)

- 17839-53-1(2-Mercapto-6-methylbenzoic acid)